3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide - 921528-02-1

3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Catalog Number: EVT-2956209
CAS Number: 921528-02-1
Molecular Formula: C19H16FN3O2
Molecular Weight: 337.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Benzene sulphonamido-N-(2'-benzothiazolyl 6'-fluoro-7'-substituted) benzamide

Compound Description: This class of compounds encompasses a range of derivatives with varying substituents at the 7' position of the benzothiazole ring. These compounds were synthesized and evaluated for their antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. []

Relevance: The compound 2-benzene sulphonamido-N-(2'-benzothiazolyl 6'-fluoro-7'-substituted) benzamide shares the benzamide core structure with 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. Both compounds feature a benzamide moiety directly linked to a substituted aromatic ring, highlighting a structural similarity despite differences in the specific ring systems involved. []

6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Compound Description: This compound served as a starting material for synthesizing a series of fluorine-substituted 1,2,4-triazinones evaluated for their anti-HIV-1 and CDK2 inhibitory activities. []

Relevance: Both 6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide contain a fluorinated benzene ring, indicating a shared chemical feature. [] Although the core structures differ significantly, the presence of a fluorine atom on the benzene ring suggests potential similarities in their physicochemical properties and possible biological effects.

4-fluoro-N-(4-fluoro-2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl)benzamide

Compound Description: This compound, similar to the previous example, was used as a precursor in the synthesis of fluorine-substituted 1,2,4-triazinones for potential anti-HIV-1 and CDK2 inhibitory activity. []

Relevance: This compound exhibits two significant structural similarities to 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: (1) Both compounds contain a benzamide moiety and (2) both incorporate fluorine atoms on their aromatic rings. [] These shared features suggest potential similarities in their physicochemical properties and possibly in some aspects of their biological behavior.

7-chloro-1-ethyl-6-fluoro-4-oxo-N'-(arylcarbonothioyl)-1,4-dihydroquinoline-3-carbohydrazides

Compound Description: This group of compounds represents a series of quinolone derivatives with varying aryl substituents. They were designed and synthesized as potential antibacterial agents and were tested against different bacterial strains. []

Relevance: 7-chloro-1-ethyl-6-fluoro-4-oxo-N'-(arylcarbonothioyl)-1,4-dihydroquinoline-3-carbohydrazides and 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide both feature a fluorinated aromatic ring system, a shared structural feature. [] Though their core structures differ substantially, the presence of fluorine substitution suggests potential parallels in their physicochemical properties.

N-(2-(Hydroxyamino)-2-oxo-1-(3′,4′,5′‐trifluoro‐[1,1′‐biphenyl]‐4‐yl)ethyl)‐4‐(methylsulfonamido)benzamide

Compound Description: This compound is a potent and selective inhibitor of aminopeptidase N (APN), a metalloaminopeptidase investigated as an anti-cancer target due to its role in metastasis and angiogenesis. []

Relevance: N-(2-(Hydroxyamino)-2-oxo-1-(3′,4′,5′‐trifluoro‐[1,1′‐biphenyl]‐4‐yl)ethyl)‐4‐(methylsulfonamido)benzamide and 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide share the benzamide structural motif. [] This commonality, although part of larger and distinct molecular frameworks, suggests a potential for similar interactions with certain biological targets, even though their overall biological activities may differ.

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: R-VK4-40 is a novel dopamine D3 receptor (D3R) antagonist with high selectivity. It has shown potential for treating opioid use disorder and does not exhibit adverse cardiovascular effects in the presence of cocaine or oxycodone. []

Relevance: Both R-VK4-40 and 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide contain an amide functional group. [] While their core structures are distinct, this shared functional group may contribute to similar physicochemical properties and could influence their interactions with specific biological targets.

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: R-VK4-116 is another novel and highly selective D3R antagonist with potential for treating opioid use disorder. Similar to R-VK4-40, it does not show adverse cardiovascular effects with cocaine or oxycodone. []

Relevance: R-VK4-116, like R-VK4-40 and 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, features an amide functional group. [] This shared functional group might contribute to similar physicochemical properties and potentially influence their interactions with specific biological targets, despite the overall structural differences.

Properties

CAS Number

921528-02-1

Product Name

3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

IUPAC Name

3-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide

Molecular Formula

C19H16FN3O2

Molecular Weight

337.354

InChI

InChI=1S/C19H16FN3O2/c20-16-8-4-7-15(13-16)19(25)21-11-12-23-18(24)10-9-17(22-23)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,21,25)

InChI Key

KPBLVASRFHLYOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.